molecular formula C13H18N2 B2498512 [3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287322-39-6

[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine

Cat. No. B2498512
CAS RN: 2287322-39-6
M. Wt: 202.301
InChI Key: ISPYGMATZQHHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine” is a complex organic compound. It contains a bicyclo[1.1.1]pentane core, which is a highly strained and reactive structure . The compound also contains an ethylphenyl group and a hydrazine group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the bicyclo[1.1.1]pentane core, followed by the attachment of the ethylphenyl and hydrazine groups. Bicyclo[1.1.1]pentane derivatives can be synthesized through various methods, including reactions involving strain-releasing .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclo[1.1.1]pentane core, which consists of a four-membered carbon ring with a bridging carbon atom . The ethylphenyl and hydrazine groups would be attached to this core .


Chemical Reactions Analysis

Bicyclo[1.1.1]pentane structures are highly reactive due to their strain. They can participate in a range of strain-releasing reactions . The presence of the hydrazine group could also confer reactivity, as hydrazines are known to participate in various reactions, including the formation of hydrazones, azines, and heterocyclic compounds.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Bicyclo[1.1.1]pentane is a hydrocarbon with a highly strained and reactive structure . The presence of the ethylphenyl and hydrazine groups would also influence the properties of the compound .

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If it’s intended for use as a drug, the mechanism would depend on the target within the body. The hydrazine group, for example, is present in many pharmaceuticals and can have various effects depending on the structure of the compound .

properties

IUPAC Name

[3-(4-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-10-3-5-11(6-4-10)12-7-13(8-12,9-12)15-14/h3-6,15H,2,7-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPYGMATZQHHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C23CC(C2)(C3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.